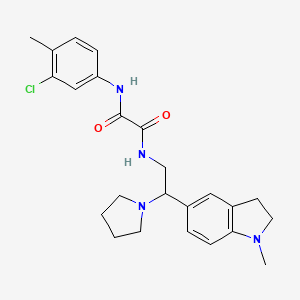![molecular formula C14H15F3N2O2 B2395176 N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1311705-85-7](/img/structure/B2395176.png)
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable target in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl triflate, which acts as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group . The reaction conditions often involve the use of nitrogen-heterocycles and N-oxides, which are transformed into the corresponding trifluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using stable reagents like trifluoromethyl triflate, which can be prepared on a scale exceeding 100 grams . The process ensures the compound’s stability and purity, making it suitable for various applications in pharmaceuticals and materials science.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(trifluoromethoxy)phenyl][1,1’-biphenyl]-4-carboxamide: A compound with a similar trifluoromethoxy group, used in similar applications.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups, valuable in synthetic chemistry and medicinal applications.
Uniqueness
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific structure, which combines the trifluoromethoxy group with a cyanobutyl moiety. This combination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-3-11(9-18)19-13(20)8-10-4-6-12(7-5-10)21-14(15,16)17/h4-7,11H,2-3,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUHIEUKEAGBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)


![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)


![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2395110.png)
![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)
![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2395113.png)


